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Introduction

Protease-Activated Receptor 3 (PAR3), encoded by the F2RL2 gene, is a member of the G
protein-coupled receptor (GPCR) superfamily.[1][2] Like other members of the PAR family, it is
activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a new N-
terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular
signaling.[3][4] PAR3 is most highly expressed in bone marrow megakaryocytes, with lower
levels in mature megakaryocytes and platelets, as well as in other tissues like the heart and
gut.[2] While initially considered a non-signaling receptor, emerging evidence indicates that
PAR3 plays a crucial role, both as a co-receptor that modulates the signaling of other PARs
and, in certain contexts, as an autonomous signaling entity. This guide provides a
comprehensive overview of the PAR3 signaling pathway, its physiological and pathological
roles, and key experimental methodologies for its study.

It is critical to distinguish Protease-Activated Receptor 3 (PAR3) from the similarly named
Partitioning defective 3 (Par3), a key scaffolding protein involved in establishing and
maintaining cell polarity. While both are significant in cellular biology, they are distinct
molecules with unrelated functions. This document focuses exclusively on the GPCR,
Protease-Activated Receptor 3.

PAR3 Activation and Signaling Mechanisms
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The activation of PAR3 is a nuanced process, primarily initiated by the serine protease
thrombin. However, its downstream signaling is complex, often involving intricate interactions
with other PAR family members.

Proteolytic Activation

Thrombin cleaves the N-terminal domain of PAR3, exposing a six-amino-acid tethered ligand
sequence, TFRGAP. Unlike the activating sequences for PAR1 and PARA4, synthetic peptides
corresponding to the PAR3 tethered ligand (TFRGAP) have not been shown to activate PAR3
directly. Instead, evidence suggests that this peptide can interact with and signal through
PAR1.

Co-Receptor Function: Modulating PAR1 and PAR4
Signaling

A primary function of PAR3 is to act as a co-receptor, significantly influencing the signaling
output of PAR1 and PARA4.

o Heterodimerization with PAR1: In endothelial cells, PAR3 directly dimerizes with PAR1. This
interaction is crucial as it allosterically modulates PAR1's signaling by altering its G protein
coupling preference. The PAR1/PAR3 heterodimer shows enhanced coupling to Gal3
compared to the PAR1/PAR1 homodimer. This shift in signaling is significant because Gal3
activation leads to specific downstream effects, such as RhoA activation and increased
endothelial permeability, which are implicated in vascular inflammation. Cleavage of PAR1
within the heterodimer is sufficient to induce this Gal3-biased signaling.

o Cofactor for PAR4: In platelets, particularly in mice, PAR3 functions as a cofactor for PAR4
activation by thrombin. PAR3 appears to facilitate the presentation of thrombin to the lower-
affinity PAR4, enabling more efficient receptor cleavage and subsequent platelet activation.

Autonomous Signaling

Despite its prominent role as a co-receptor, PAR3 has been shown to signal autonomously in
certain cellular contexts. In transfected HEK-293 cells, as well as human lung epithelial and
astrocytoma cells that endogenously express PAR3, thrombin stimulation induces calcium
signaling, ERK1/2 activation, and subsequent interleukin-8 (IL-8) gene expression and release.
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This signaling occurs independently of PAR1, suggesting that PAR3 can function as a self-
sufficient signaling receptor, contributing to inflammatory responses.

Downstream Signaling Pathways

The signaling cascades initiated by PAR3 are dependent on its mode of activation (as a co-
receptor or autonomously) and the cellular context.

PAR1/PAR3-Mediated Signaling

The heterodimerization of PAR1 and PAR3 creates a signaling complex that preferentially
activates the Gal12/13 pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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